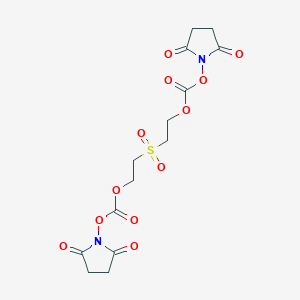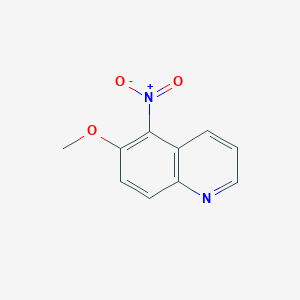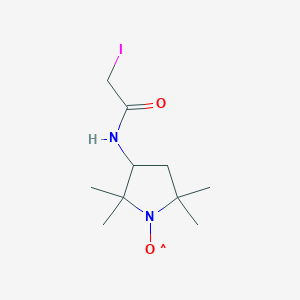
3-(2-碘乙酰胺基)-PROXYL
描述
3-(2-Iodoacetamido)-PROXYL is a chemical compound that is used in various biochemical applications . It is often used as a reagent for protein modification and alkylation .
Synthesis Analysis
The synthesis of 3-(2-Iodoacetamido)-PROXYL involves the addition of 4-(2-Iodoacetamido)-TEMPO to a purified peptide in pure water, with the pH adjusted to 7.0 .
Molecular Structure Analysis
3-(2-Iodoacetamido)-propanoic acid, which is structurally similar to 3-(2-Iodoacetamido)-PROXYL, contains a total of 17 bonds; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
科学研究应用
Enzyme Metabolism Detection
“3-(2-Iodoacetamido)-PROXYL” is used in the detection of enzymes that metabolize phosphates and polyphosphates . It is used in assays to measure the activity of enzymes such as ATPases, GTPases, DNA and RNA polymerases, and paraoxonase .
Kinase Activity Measurement
This compound is used in the Antibody Beacon Tyrosine Kinase Assay Kit, which provides a general and high-throughput solution assay for measuring the activity of tyrosine kinases using unlabeled peptides .
Phosphatase Substrate
“3-(2-Iodoacetamido)-PROXYL” is used as a substrate for phosphatases, which hydrolyze phosphate esters . It is used in ELISAs, immunohistochemical techniques, and Southern, northern, and western blot analyses .
Enzyme Marker
This compound serves as an enzyme marker, allowing researchers to identify primordial germ cells, distinguish subpopulations of bone marrow stromal cells, and investigate in vitro differentiation in carcinoma cell lines .
Reporter Gene Studies
The gene for human placental alkaline phosphatase, which uses “3-(2-Iodoacetamido)-PROXYL” as a substrate, has been used as a eukaryotic reporter gene for lineage studies in murine retina .
Mass Spectrometry Analysis
“3-(2-Iodoacetamido)-PROXYL” is a sulfhydryl-reactive alkylating reagent that contains a phosphonic acid group for enrichment of cysteine-containing peptides for mass spectrometry analysis .
Fluorescent Sensor
A similar compound, 7-diethylamino-3-((((2-iodoacetamido)ethyl)amino)carbonyl)coumarin (IDCC), has been used as a fluorescent sensor of the phosphorylation state of a mutant nucleoside diphosphate kinase and to monitor purine nucleoside diphosphate concentrations in real time .
Protein Enrichment
“3-(2-Iodoacetamido)-PROXYL” is used for the enrichment of cysteine-containing peptides, which is crucial for certain types of protein analysis .
未来方向
属性
InChI |
InChI=1S/C10H18IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIGMSGDHDTSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)NC(=O)CI)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949807 | |
| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Iodoacetamido)-PROXYL | |
CAS RN |
27048-01-7 | |
| Record name | 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {3-[(1-Hydroxy-2-iodoethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









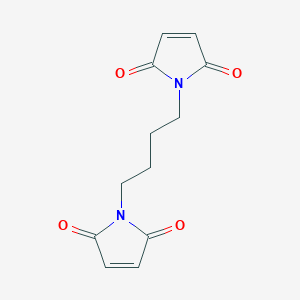

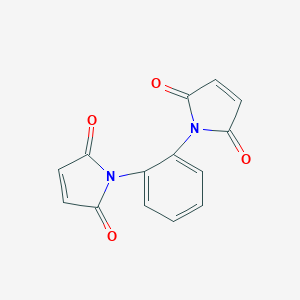

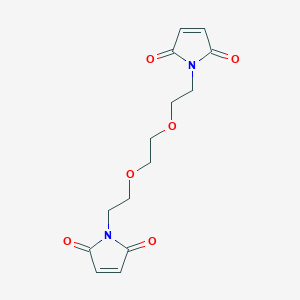
![1-[Pyrrol-1-YL-2,5-dione-methoxymethyl]-pyrrole-2,5-dione](/img/structure/B14173.png)
